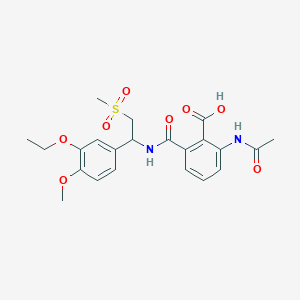![molecular formula C8H4BrClF3NO B12314021 2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)
2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. Pyridine compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-Chlor-6-trifluormethylpyridin-3-yl)-2-bromoethanon umfasst typischerweise die folgenden Schritte:
-
Herstellung von 2-Chlor-6-trifluormethylpyridin: : Dieser Zwischenprodukt kann durch Reaktion von 2-Chlor-6-trifluormethylpyridin mit Hydrazinhydrat in Gegenwart von Isopropanol synthetisiert werden. Das Reaktionsgemisch wird unter Rückfluss erhitzt, und das Produkt wird mit Ethylacetat extrahiert .
-
Bromierung: : Das Zwischenprodukt 2-Chlor-6-trifluormethylpyridin wird dann mit Brom in Chloroform bromiert. Das Reaktionsgemisch wird unter Rückfluss erhitzt, und das Produkt wird mit Ethylacetat extrahiert und über wasserfreiem Natriumsulfat getrocknet .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, jedoch in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(2-Chlor-6-trifluormethylpyridin-3-yl)-2-bromoethanon kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Nucleophile Substitution: Das Bromatom kann unter geeigneten Bedingungen durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid, Kaliumthiolate oder primäre Amine in Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF).
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4) in Lösungsmitteln wie Tetrahydrofuran (THF) oder Ethanol.
Kupplungsreaktionen: Boronsäuren, Palladiumkatalysatoren und Basen wie Kaliumcarbonat in Lösungsmitteln wie Toluol oder Ethanol.
Wichtigste gebildete Produkte
Nucleophile Substitution: Substituierte Pyridinderivate.
Oxidation: Oxidierte Pyridinderivate.
Reduktion: Reduzierte Pyridinderivate.
Kupplungsreaktionen: Biarylverbindungen.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlor-6-trifluormethylpyridin-3-yl)-2-bromoethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und anticancerogene Eigenschaften.
Medizin: Wird als potenzieller Leitstoff für die Entwicklung neuer Pharmazeutika erforscht.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(2-Chlor-6-trifluormethylpyridin-3-yl)-2-bromoethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Das Vorhandensein von elektronegativen Gruppen wie Chlor und Trifluormethyl verstärkt seine Reaktivität und Fähigkeit, stabile Komplexe mit biologischen Molekülen zu bilden. Diese Wechselwirkungen können zur Hemmung von Enzymen oder zur Störung von Zellprozessen führen, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of electronegative groups such as chlorine and trifluoromethyl enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Brom-2-chlor-1,1,1-trifluorethan: Ein Inhalationsanästhetikum mit ähnlichen halogenierten Gruppen.
2-Brom-1-(2-fluorphenyl)ethanon: Eine Verbindung mit ähnlicher Struktur, aber unterschiedlichen Substituenten.
Einzigartigkeit
1-(2-Chlor-6-trifluormethylpyridin-3-yl)-2-bromoethanon ist einzigartig durch die Kombination von Brom-, Chlor- und Trifluormethylgruppen, die an einen Pyridinring gebunden sind. Diese spezifische Anordnung verleiht ihm besondere chemische Eigenschaften, die es für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
Molekularformel |
C8H4BrClF3NO |
|---|---|
Molekulargewicht |
302.47 g/mol |
IUPAC-Name |
2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H4BrClF3NO/c9-3-5(15)4-1-2-6(8(11,12)13)14-7(4)10/h1-2H,3H2 |
InChI-Schlüssel |
PHTBOWIDTFPPSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)CBr)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)
![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, cis](/img/structure/B12313949.png)

amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)
![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)
![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)

![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
